- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

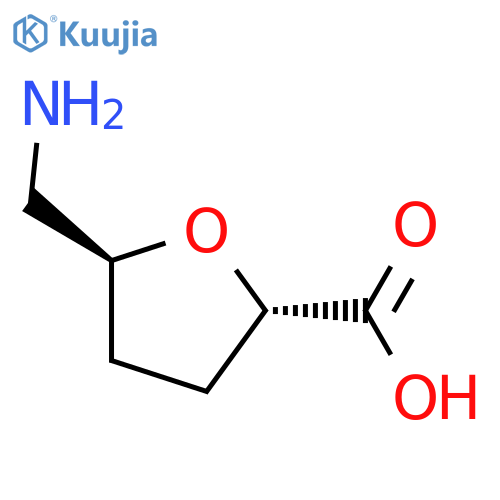

Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

1260092-23-6 structure

상품 이름:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

CAS 번호:1260092-23-6

MF:C6H11NO3

메가와트:145.156441926956

MDL:MFCD19215882

CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

-

- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-

- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)

- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

-

- MDL: MFCD19215882

- 인치: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1

- InChIKey: RZMLFDPCVRKIQV-WHFBIAKZSA-N

- 미소: C([C@@H]1CC[C@@H](CN)O1)(=O)O

실험적 성질

- 밀도: 1.243±0.06 g/cm3(Predicted)

- 비등점: 313.7±27.0 °C(Predicted)

- 산도 계수(pKa): 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262514-1.0g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-262514-1g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1g |

$0.0 | 2023-09-14 |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid 합성 방법

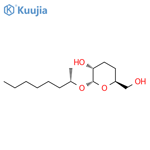

합성회로 1

반응 조건

1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

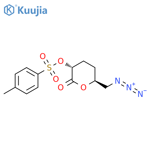

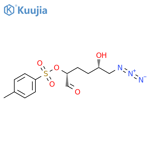

합성회로 2

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

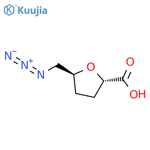

합성회로 3

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

합성회로 4

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

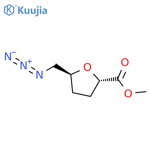

합성회로 5

반응 조건

1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

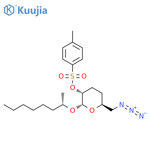

합성회로 6

반응 조건

1.1 Solvents: Pyridine ; 20 h, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

합성회로 7

반응 조건

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

합성회로 8

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

참조

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

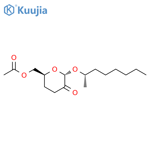

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal

- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside

- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)

- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one

- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid

- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate

- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one

- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid 관련 문헌

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) 관련 제품

- 339019-49-7(Ethyl 4-(2,4-dichlorophenyl)sulfanyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate)

- 13760-02-6(Diiodosilane)

- 1227499-68-4(5-(Pyridin-4-yl)pyridine-2-methanol)

- 1692510-27-2(Cyclopropane, [(3-chloro-2,2-dimethylpropoxy)methyl]-)

- 1261766-40-8(4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxaldehyde)

- 1804634-75-0(5-Bromo-4-(difluoromethyl)-2-fluoro-3-hydroxypyridine)

- 2680824-11-5(2-cyclopropyl-5-(2,2,2-trifluoroacetamido)-1H-imidazole-4-carboxylic acid)

- 2229558-94-3(2-(2,6-dimethoxy-4-methylphenyl)propanoic acid)

- 151360-57-5(Methyl 2-chloro-6-fluorobenzoate)

- 1804128-21-9(Piperidine, 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-)

추천 공급업체

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량

Enjia Trading Co., Ltd

골드 회원

중국 공급자

대량